Quinolin-8-yl o-tolylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

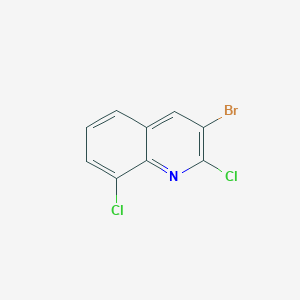

Quinolin-8-yl o-Tolylcarbamate ist eine organische Verbindung, die zur Klasse der Carbamate gehört. Sie ist aus Chinolin, einer heterocyclischen aromatischen organischen Verbindung, und o-Tolylcarbamate abgeleitet, welches ein Derivat von Toluol ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die Reaktion von Chinolin-8-ol mit o-Tolylisocyanat. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran unter einer inerten Atmosphäre durchgeführt, um Nebenreaktionen zu verhindern. Das Reaktionsgemisch wird in der Regel bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis die Reaktion abgeschlossen ist. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von this compound durch die Verwendung größerer Reaktoren und kontinuierlicher Fließsysteme hochskaliert werden. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Lösungsmittelrückgewinnung und -recycling werden ebenfalls implementiert, um den Prozess nachhaltiger und kostengünstiger zu gestalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erzielt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Carbamategruppe durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether oder Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.

Hauptsächlich gebildete Produkte

Oxidation: this compound kann zu Quinolin-8-yl o-Tolylcarbamateoxid umgewandelt werden.

Reduktion: Die Reduktion kann Quinolin-8-yl o-Tolylcarbinol ergeben.

Substitution: Substitutionsreaktionen können je nach verwendetem Nucleophil verschiedene Derivate erzeugen.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.

Medizin: Es wird geforscht, um sein Potenzial als pharmazeutischer Wirkstoff zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere und Beschichtungen, eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion verändern. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab. In der antimikrobiellen Forschung kann es beispielsweise bakterielle Enzyme hemmen, während es in der Krebsforschung in zelluläre Signalwege eingreifen kann.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl o-tolylcarbamate typically involves the reaction of quinolin-8-ol with o-tolyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent recovery and recycling are also implemented to make the process more sustainable and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

Quinolin-8-yl o-tolylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: this compound can be converted to this compound oxide.

Reduction: The reduction can yield quinolin-8-yl o-tolylcarbinol.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Quinolin-8-yl o-tolylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Quinolin-8-yl o-tolylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Quinolin-8-yl Carbamate

- o-Tolylcarbamate

- Quinolin-8-yl Methylcarbamate

Einzigartigkeit

Quinolin-8-yl o-Tolylcarbamate ist aufgrund des Vorhandenseins sowohl der Chinolin- als auch der o-Tolylcarbamateinheit einzigartig. Diese Kombination verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht vorhanden sind. So sorgt der Chinolinring beispielsweise für aromatische Stabilität und potenzielle biologische Aktivität, während die o-Tolylcarbamategruppe zusätzliche Funktionalisierungsmöglichkeiten bietet.

Eigenschaften

CAS-Nummer |

14577-73-2 |

|---|---|

Molekularformel |

C17H14N2O2 |

Molekulargewicht |

278.30 g/mol |

IUPAC-Name |

quinolin-8-yl N-(2-methylphenyl)carbamate |

InChI |

InChI=1S/C17H14N2O2/c1-12-6-2-3-9-14(12)19-17(20)21-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3,(H,19,20) |

InChI-Schlüssel |

MXJBBKMHCGJHBB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)OC2=CC=CC3=C2N=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine](/img/structure/B11847196.png)

![tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate](/img/structure/B11847209.png)

![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)

![6-Methyl-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B11847232.png)

![N,N-Dimethyl-6-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)pyridin-3-amine](/img/structure/B11847236.png)

![1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11847242.png)

![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)